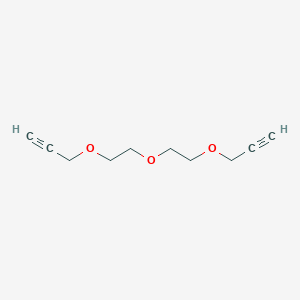

二乙二醇双(2-丙炔基)醚

描述

Diethylene Glycol Bis(2-propynyl) Ether, also known as Bis-propargyl-PEG3, is a crosslinker with alkyne groups at both ends of the molecule . The alkyne groups react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to form a stable triazole linkage .

Molecular Structure Analysis

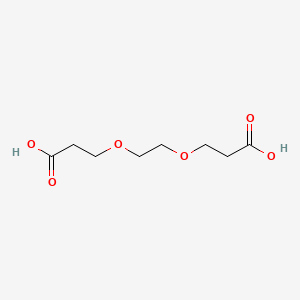

The molecular formula of Diethylene Glycol Bis(2-propynyl) Ether is C10H14O3 . Its structure includes two propargyl groups, which can form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry .Physical And Chemical Properties Analysis

Diethylene Glycol Bis(2-propynyl) Ether has a molecular weight of 182.22 g/mol . It is a liquid at 20 degrees Celsius . The compound has a boiling point of 103 °C at 6 mmHg and a flash point of 79 °C . Its specific gravity is 1.02 at 20/20°C .科学研究应用

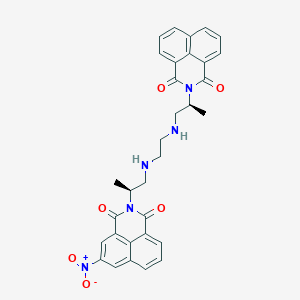

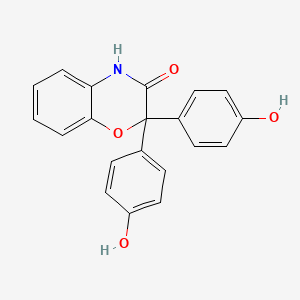

Synthesis of Pyrene-based Fluorescent Chemosensor for Hg2+ Sensing

This compound is used in the synthesis of Pyrene-based fluorescent chemosensors for sensing mercury ions (Hg2+). The chemosensor is highly selective and has been used in living cell imaging . This application is particularly important in environmental monitoring and biomedical research where the detection of mercury ions is crucial .

CO2 Separation from Flue Gas

Another significant application of Diethylene Glycol Bis(2-propynyl) Ether is in the preparation of high-performance antioxidative and acid-resistant membranes for CO2 separation from flue gas . The compound is added into the aqueous phase to improve CO2 permeance by the CO2-philic group, namely ether oxygen . This application is particularly relevant in industries where there is a need to reduce carbon emissions .

作用机制

Target of Action

Diethylene Glycol Bis(2-propynyl) Ether, also known as 3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yne, is a homobifunctional PEG linker with two propargyl groups . The primary targets of this compound are azide-bearing compounds or biomolecules .

Mode of Action

The propargyl groups of Diethylene Glycol Bis(2-propynyl) Ether form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This interaction allows the compound to bind to its targets and induce changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Diethylene Glycol Bis(2-propynyl) Ether. For instance, it should be stored at 2-8°C and it should be kept away from light, air, and heat . These conditions can affect the compound’s stability and, consequently, its efficacy.

安全和危害

Diethylene Glycol Bis(2-propynyl) Ether is a combustible liquid . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . The compound should be stored under inert gas in a cool, well-ventilated place .

属性

IUPAC Name |

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNBDEOGKNZIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylene Glycol Bis(2-propynyl) Ether | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

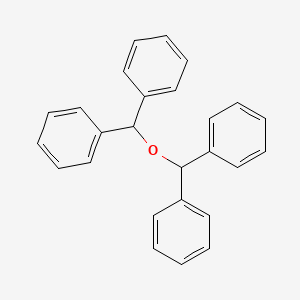

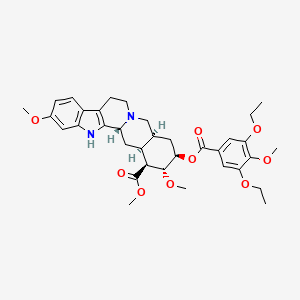

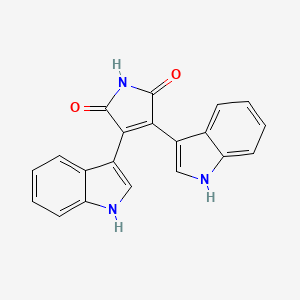

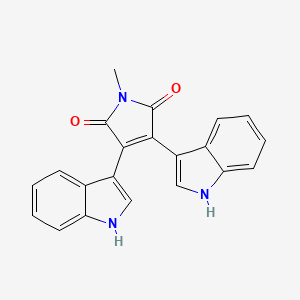

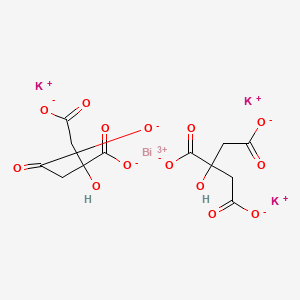

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。